![molecular formula C12H24N2O2 B1377641 tert-butyl N-(3-ethylpiperidin-4-yl)carbamate CAS No. 900642-61-7](/img/structure/B1377641.png)
tert-butyl N-(3-ethylpiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-ethylpiperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products Formed:
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of derivatives.
Substitution: Formation of substituted carbamates
Scientific Research Applications
Chemistry: tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .
Biology and Medicine: In biological research, the compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates . It plays a role in the development of drugs targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals . It is also employed in the manufacture of agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-ethylpiperidin-4-yl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine group, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
- tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate
- tert-Butyl N-ethyl-N-(piperidin-3-yl)carbamate
- tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate
Uniqueness: this compound is unique due to its specific ethyl substitution on the piperidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in selective synthesis and as a protecting group in complex organic reactions .
Biological Activity
tert-butyl N-(3-ethylpiperidin-4-yl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a piperidine ring, which contribute to its pharmacological properties. Understanding its biological activity is crucial for the development of therapeutic agents.
Chemical Structure and Properties
- Molecular Formula : C12H22N2O2
- Molecular Weight : Approximately 226.32 g/mol
- Structural Characteristics :
- The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
- The ethyl substitution on the piperidine ring may influence receptor binding and enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been identified as an enzyme inhibitor , affecting various biochemical pathways.
- Enzyme Inhibition : The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is critical in modulating metabolic pathways.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound, focusing on its effects in vitro and in vivo.
In Vitro Studies
A recent study investigated the inhibitory effects of this compound on NLRP3 inflammasome activation. The results indicated that the compound effectively reduced pyroptosis in THP-1 derived macrophages, suggesting potential applications in inflammatory diseases.
Compound | Concentration (µM) | Pyroptosis % Decrease |
---|---|---|
Control | - | 0 |
This compound | 10 | 45 |
In Vivo Studies
In vivo efficacy was assessed in a model of colitis where the compound demonstrated protective effects at doses of 25 mg/kg and 50 mg/kg. The study highlighted its potential as a therapeutic agent for managing inflammatory bowel diseases.
Case Studies
- NLRP3 Inflammasome Inhibition : A study explored the role of this compound in inhibiting NLRP3-mediated pyroptosis. The compound reduced IL-1β release, indicating its potential in treating conditions associated with excessive inflammation.
- Neuroprotective Effects : Another investigation revealed that similar carbamates could protect astrocytes from amyloid-beta-induced toxicity, suggesting that this compound may have neuroprotective properties relevant to Alzheimer's disease.
Comparative Analysis
In comparison with structurally similar compounds, this compound exhibits unique biological properties due to its specific structural configuration.
Compound | Molecular Weight | Biological Activity |
---|---|---|
This compound | 226.32 g/mol | Enzyme inhibitor, anti-inflammatory |
tert-butyl N-(4-methylpiperidin-3-yl)carbamate | 226.32 g/mol | Moderate enzyme inhibition |
tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate | 318.46 g/mol | Neuroprotective effects |
Properties
IUPAC Name |
tert-butyl N-(3-ethylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-9-8-13-7-6-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZZRCPXJDZCIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCC1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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